(-)-Cubebene

Beschreibung

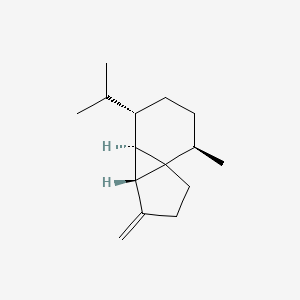

Structure

3D Structure

Eigenschaften

CAS-Nummer |

11012-64-9 |

|---|---|

Molekularformel |

C15H24 |

Molekulargewicht |

204.35 g/mol |

IUPAC-Name |

(5S,6R,7S,10R)-10-methyl-4-methylidene-7-propan-2-yltricyclo[4.4.0.01,5]decane |

InChI |

InChI=1S/C15H24/c1-9(2)12-6-5-11(4)15-8-7-10(3)13(15)14(12)15/h9,11-14H,3,5-8H2,1-2,4H3/t11-,12+,13-,14-,15?/m1/s1 |

InChI-Schlüssel |

FSRZGYRCMPZNJF-PFNKYVCDSA-N |

Isomerische SMILES |

C[C@@H]1CC[C@H]([C@H]2C13[C@@H]2C(=C)CC3)C(C)C |

Kanonische SMILES |

CC1CCC(C2C13C2C(=C)CC3)C(C)C |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution Research

Detections in Other Plant Species:

Other Minor Dietary and Botanical Sources

While (-)-Cubebene is most famously associated with Cubeb pepper (Piper cubeba), from which it was first isolated, research has identified its presence in a variety of other plants and dietary sources, typically as a minor constituent of their essential oils. antropocene.it These findings are significant for chemotaxonomy and understanding the broader distribution of this sesquiterpenoid in the plant kingdom.

The compound, in its alpha (α) and beta (β) isomeric forms, has been detected in several well-known herbs and fruits. For instance, β-Cubebene is found in sweet basil, Roman chamomile, pot marjoram, and sweet bay. foodb.ca The alpha isomer, α-cubebene, has been identified in the essential oils of Hungarian thyme, chamomile, and the peel of citrus fruits such as redblush grapefruit (Citrus paradisi) and pummelo (Citrus grandis). ebi.ac.uk

Further research has expanded the list of botanical sources. The essential oil of Lepidagathis fasciculata has been found to contain α-cubebene at a concentration of 2.8%. ebi.ac.uk Similarly, studies have documented its presence in various other species, including Piper miniatum, where α-cubebene constituted 10.4% and β-cubebene 0.8% of its essential oil. researchgate.net Other identified sources include Teucrium orientale, Ajuga orientalis, Solidago canadensis, various Cinnamomum species, and Zanthoxylum caribaeum. thegoodscentscompany.commdpi.com

The table below summarizes some of the minor botanical sources of this compound.

| Botanical Source | Plant Part | Isomer(s) Detected | Reference |

| Sweet Basil (Ocimum basilicum) | Leaves | β-Cubebene | foodb.ca |

| Roman Chamomile (Chamaemelum nobile) | Flowers | β-Cubebene | foodb.ca |

| Pot Marjoram (Origanum onites) | Leaves | β-Cubebene | foodb.ca |

| Sweet Bay (Laurus nobilis) | Leaves | β-Cubebene | foodb.ca |

| Redblush Grapefruit (Citrus paradisi) | Peel | α-Cubebene | ebi.ac.uk |

| Pummelo (Citrus grandis) | Peel | α-Cubebene | ebi.ac.uk |

| Lepidagathis fasciculata | Flowering Aerial Parts | α-Cubebene | ebi.ac.uk |

| Piper miniatum | Not Specified | α-Cubebene, β-Cubebene | researchgate.net |

| Zanthoxylum caribaeum | Not Specified | Cubebene (B12290509) | mdpi.com |

Methodological Considerations in Natural Extraction and Isolation Research

The extraction and isolation of this compound from natural matrices are critical steps for its characterization and further study. The choice of method significantly influences the yield and purity of the final product, as different techniques exploit various physicochemical properties of the compound and the plant material. Research in this area focuses on optimizing existing methods and exploring novel, more efficient "green" technologies.

Steam Distillation Efficacy and Optimization Studies

Steam distillation is a conventional and widely used method for extracting volatile compounds, such as sesquiterpenoids, from plant materials to produce essential oils. mdpi.com The technique involves passing steam through the plant matrix, which vaporizes the volatile compounds. The resulting vapor mixture is then cooled and condensed, separating the essential oil from the water. mdpi.com

The efficacy of steam distillation for obtaining cubebene-containing oils is dependent on several critical process parameters (CPPs). Optimization studies, often employing a Quality by Design (QbD) approach, aim to maximize the extraction yield and ensure consistent quality. mdpi.comdoaj.org Key parameters investigated in these studies include:

Distillation Time: Longer distillation times generally lead to an increased yield of volatile oils, though there is a point of diminishing returns. mdpi.com

Liquid-to-Material Ratio: The amount of water used relative to the plant material can impact the extraction efficiency. doaj.org

Soaking Time: Pre-soaking the plant material before distillation can influence the oil yield, with optimal times varying between species. doaj.org

Collection Temperature: The temperature of the condensation and collection system is another critical parameter that can affect the recovery of volatile components. mdpi.com

Research on various botanicals has demonstrated that a systematic optimization of these parameters is crucial for developing an efficient and reliable extraction process. researchgate.net

| Parameter | General Effect on Volatile Oil Yield |

| Distillation Time | Yield increases with time up to a plateau. |

| Liquid-to-Material Ratio | Yield often increases and then may decrease; an optimum ratio exists. |

| Soaking Time | Can increase yield by improving water penetration into plant tissues. |

| Collection Temperature | Lower temperatures can improve the condensation and recovery of highly volatile compounds. |

Solvent Extraction and Purification Methodologies

Solvent extraction is another primary method used to isolate this compound. This technique relies on the ability of a solvent to dissolve the target compound, separating it from the solid plant matrix. The choice of solvent is critical and is based on the polarity of the target metabolites. nih.gov For sesquiterpenoids like cubebene, which are lipophilic, non-polar or semi-polar solvents are often employed. mdpi.com

Common methodologies include:

Soxhlet Extraction: A continuous extraction method where the plant material is repeatedly washed with a condensed solvent (e.g., hexane), allowing for a thorough extraction of lipophilic components. mdpi.com

Maceration: This involves soaking the plant material in a solvent (e.g., methanol (B129727), ethanol) for a specific period, with or without agitation. nih.gov

The yield and chemical profile of the extract are highly dependent on the solvent used. For example, a study on Piper cubeba showed that different extraction methods yielded varying amounts of α-cubebene. The essential oil (from distillation) contained 4.1% α-cubebene, while an ethanolic extract contained 2.07%. nih.gov

Following the initial extraction, purification steps are often necessary. Liquid-liquid partitioning is a common technique where the crude extract is mixed with two immiscible solvents (e.g., hexane and methanol) to separate compounds based on their differential solubility in the two phases. nih.gov

| Extraction Method | Principle | Typical Yield of α-Cubebene (P. cubeba) | Reference |

| Steam Distillation | Volatilization with steam | 4.1% (in essential oil) | nih.gov |

| Solvent Extraction (Ethanol) | Maceration/dissolution in ethanol | 2.07% (in ethanolic extract) | nih.gov |

| Oleoresin Extraction | Solvent extraction for non-volatile components | 3.5% (in oleoresin) | nih.gov |

Microwave-Assisted Extraction Research

Microwave-Assisted Extraction (MAE) is an innovative and "green" extraction technique that utilizes microwave energy to heat the solvent and plant material. ncsu.eduresearchgate.net This direct and efficient heating creates a rapid rise in temperature and pressure within the plant cells, causing them to rupture and release their contents into the solvent. mdpi.com

MAE offers several advantages over conventional methods, including significantly shorter extraction times, reduced solvent consumption, lower energy use, and often higher extraction yields. ncsu.edunih.gov The efficiency of MAE is influenced by several factors that must be optimized for each specific application: nih.gov

Microwave Power: Higher power levels can increase extraction efficiency but also risk thermal degradation of sensitive compounds. nih.gov

Extraction Time: MAE is very rapid, with optimal times often being a matter of minutes rather than hours for conventional methods. ncsu.edu

Solvent Choice and Volume: The ability of the solvent to absorb microwave energy is a key factor. The solvent-to-material ratio also needs to be optimized. nih.gov

Temperature: Controlled temperature settings can prevent the degradation of thermolabile compounds. mdpi.com

Material Characteristics: The size and moisture content of the plant material can affect the efficiency of microwave heating. ncsu.edu

Research has shown MAE to be a highly effective method for extracting a wide range of bioactive compounds from various plant matrices, representing a promising technology for the isolation of this compound. researchgate.netmdpi.com

| Parameter | Influence on MAE Efficiency |

| Microwave Power (W) | Directly affects heating rate and extraction speed. |

| Extraction Time (min) | Significantly shorter than conventional methods; requires optimization to prevent degradation. |

| Solvent/Matrix Ratio (mL/g) | Affects the absorption of microwave energy and the mass transfer of compounds. |

| Temperature (°C) | Crucial for preventing the thermal degradation of target analytes. |

Stereochemical Investigations and Isomeric Forms of Cubebene

Elucidation of α- and β-Cubebene Isomerism

α-Cubebene and β-cubebene are two of the most well-known isomers of this compound. Their fundamental difference lies in the position of a double bond within their shared tricyclic framework. wikipedia.org In α-cubebene, the double bond is endocyclic, located within the five-membered ring of the structure. wikipedia.org Conversely, β-cubebene features an exocyclic double bond. wikipedia.org

The structural elucidation and stereochemistry of both α- and β-cubebene have been confirmed through various methods, including total synthesis and spectroscopic analysis. rsc.orgiucr.org Total synthesis routes, starting from precursors like (–)-trans-caran-2-one, have provided definitive proof of their stereochemical configurations. rsc.org Spectroscopic techniques, particularly nuclear magnetic resonance (NMR), have been instrumental in distinguishing between the endocyclic and exocyclic nature of the double bond, a key feature that differentiates the two isomers. redalyc.org

Characterization of Epimers: 6-epi-α-Cubebene and 6-epi-β-Cubebene

Further research into the isomeric landscape of cubebene (B12290509) has led to the identification of epimers, specifically 6-epi-α-cubebene and 6-epi-β-cubebene. redalyc.org These compounds are stereoisomers that differ in the configuration at a single stereocenter, in this case, the C-6 position.

The characterization of these epimers has often been achieved through their isolation from natural sources, such as Solidago canadensis (Canadian goldenrod), and subsequent analysis. redalyc.orgresearchgate.net Comparative studies involving commercially available α-cubebene have been crucial in establishing the configuration of these epimers. redalyc.org High-resolution bidimensional NMR and mass spectrometry have been pivotal in confirming the structures of 6-epi-α-cubebene and its exocyclic double bond-bearing counterpart, 6-epi-β-cubebene. redalyc.org The investigation of these epimers has also revealed their susceptibility to rearrangement reactions, highlighting the inherent strain within the tricyclic cubebene skeleton. redalyc.org

Stereochemical Analysis of α-iso-Cubebene

Another significant isomer is α-iso-cubebene. Its stereochemical analysis has been a focus of research to understand the full range of cubebene's structural diversity. Investigations into the rearrangement pathways of cubebene have shed light on the formation and stability of isomers like α-iso-cubebene. researchgate.net The potential for α-cubebene to isomerize to α-iso-cubebene through a vinylcyclopropane (B126155)–cyclopentene rearrangement pathway has been explored. researchgate.net

Conformational Analysis and Stability Studies of Cubebene Isomers

The stability of different cubebene isomers is a critical aspect of their stereochemistry. Conformational analysis, often aided by molecular modeling, helps in understanding the spatial arrangement of atoms and the resulting strain within the molecule. scielo.org.mxunacademy.comsolubilityofthings.com The tricyclic structure of cubebenes, which incorporates a cyclopropane (B1198618) ring fused between two other rings, is inherently strained. redalyc.orgscielo.org.mx

Studies have shown that this strain makes the cubebene skeleton prone to rearrangement reactions. redalyc.org Molecular modeling calculations have indicated that α-cubebene is more stable than some of its isomers, such as iso-cubebene, by a significant margin. researchgate.net The stability of these isomers is influenced by factors such as steric hindrance and torsional strain, which dictate the preferred conformations of the molecule. unacademy.comsolubilityofthings.comsrmist.edu.in For instance, in the decalin junction of related structures, a trans configuration is generally more stable, with bulky substituents favoring an equatorial position to minimize steric interactions. scielo.org.mx

Diastereomeric Differentiation Research

Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. wikipedia.orglibretexts.org In the context of cubebene, research has focused on differentiating between its various diastereomeric forms. This is particularly important as multiple stereocenters in the cubebene molecule give rise to a number of possible diastereomers. libretexts.org

The synthesis of cubebane-type sesquiterpenoids has often resulted in mixtures of diastereomers. For example, the intramolecular cyclization of certain olefinic diazoketones can produce different norketone diastereomers. cdnsciencepub.com The differentiation and characterization of these diastereomers rely heavily on advanced analytical techniques. High-resolution NMR spectroscopy, including homonuclear proton-proton correlation spectroscopy (COSY) and Nuclear Overhauser Effect (NOE) experiments, has been essential in making unambiguous assignments of the signals corresponding to each diastereomer. redalyc.org These techniques allow for the detailed analysis of the spatial relationships between protons, which is key to distinguishing between different stereoisomers. redalyc.org

Biosynthetic Pathways and Enzymatic Mechanisms

Precursor Utilization: Farnesyl Pyrophosphate (FPP) and Nerolidyl Pyrophosphate (NPP)

The biosynthesis of virtually all sesquiterpenes, including (-)-cubebene, begins with the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). cannabisdatabase.caplos.org FPP is assembled from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves products of the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. cannabisdatabase.caplos.org While FPP is the primary substrate for sesquiterpene synthases (STSs), the formation of cubebene (B12290509) can also proceed via the isomerization of FPP to nerolidyl pyrophosphate (NPP). beilstein-journals.orgnih.gov

Feeding experiments using stable isotope-labeled precursors have been instrumental in elucidating these initial steps. Studies in grape exocarp (Vitis vinifera) demonstrated that the use of labeled mevalonolactone (B1676541) (d₃-MVL) resulted in the incorporation of eight deuterium (B1214612) atoms into α-cubebene, which strongly supports FPP as the direct precursor and excludes formation via NPP in this instance. beilstein-journals.orgbeilstein-journals.org However, the initial ionization of FPP within the enzyme active site can lead to the formation of a nerolidyl cation intermediate, which is stereochemically equivalent to the cation formed from NPP. beilstein-journals.orgnih.gov Therefore, both FPP and NPP are considered relevant precursors in the broader context of sesquiterpene biosynthesis, with the specific route often depending on the particular synthase enzyme. beilstein-journals.orgnih.govmdpi.com

Role of Germacrene D as a Key Intermediate

A crucial step in the biosynthetic route to this compound is the formation of the monocyclic intermediate, germacrene D. researchgate.netmdpi.com Following the ionization of FPP, the resulting farnesyl cation undergoes a 1,10-cyclization to form a germacradienyl cation. mdpi.comuni-hannover.de This cation is then deprotonated to yield germacrene D. Specifically, labeling studies have confirmed that (-)-α-cubebene and (-)-β-cubebene are biosynthesized from the (S)-(-)-germacrene D enantiomer, not the (R)-(+)-germacrene D form. beilstein-journals.orgbeilstein-journals.org

The role of germacrene D as a precursor has been reported in various plant species, including Medicago truncatula and Vitis vinifera. beilstein-journals.orgmdpi.com In these systems, (S)-(-)-germacrene D undergoes further enzymatic cyclization to form the characteristic tricyclic structure of cubebene. beilstein-journals.org Germacrene D is known to be a labile compound that can rearrange into various other sesquiterpene skeletons, such as cadinenes and copaenes, often under acidic conditions, highlighting the controlled environment required within the enzyme's active site to channel the reaction specifically toward cubebene formation. researchgate.netmdpi.com

Photochemical Pathways in Plant Biosynthesis

Beyond enzymatic catalysis, the potential for non-enzymatic, photochemical reactions in the formation of natural products has been considered. A hypothesis has been advanced suggesting that cubebene could be formed from germacrene D via a photochemical pathway in plants. cdnsciencepub.comresearchgate.net This proposed mechanism involves a concerted photocyclization. cdnsciencepub.com However, this pathway remains largely hypothetical, and the stereochemical outcome would be driven by steric hindrance to maintain the voluminous isopropyl group in a stable equatorial position. cdnsciencepub.com While intriguing, the primary and well-documented route for cubebene biosynthesis in living organisms is through the action of specific sesquiterpene synthase enzymes. oup.comfrontiersin.org

Characterization of Sesquiterpene Synthases (STSs) in Cubebene Biosynthesis

The conversion of the acyclic FPP into the complex, tricyclic structure of this compound is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), a subset of the broader terpene synthase (TPS) family. plos.orgoup.com

Terpene synthases are classified into different subfamilies (TPS-a through TPS-h in plants) and further into clades, often based on sequence similarity which correlates with their functional cyclization mechanisms. nih.govresearchgate.net Fungal STSs, for instance, are often grouped into clades that predict the initial cyclization strategy. uni-hannover.deresearchgate.netnih.gov

1,10-Cyclization: This is the mechanism leading to germacrene intermediates, which are precursors for cubebene. Enzymes in this group, such as those found in Clade I and II of some fungal classifications, catalyze the formation of an E,E-germacradienyl cation from FPP or a Z,E-germacradienyl cation from NPP, respectively. mdpi.com This is the foundational cyclization for the cubebene scaffold.

1,6-Cyclization: This pathway leads to a bisabolyl cation intermediate and results in different classes of sesquiterpenes. mdpi.comuni-hannover.de

1,11-Cyclization: This route forms a humulyl cation intermediate. mdpi.comuni-hannover.de

The specific synthases that produce cubebene operate through the 1,10-cyclization pathway, guiding the subsequent protonation and ring closures of the germacrene D intermediate to yield the final tricyclic product. beilstein-journals.orgmdpi.com

Several specific cubebene synthase enzymes have been isolated and functionally characterized from various organisms. These enzymes are typically multi-product synthases, producing cubebene as one of several related sesquiterpenes.

One of the well-characterized examples is β-cubebene synthase (Mg25) from the basal angiosperm Magnolia grandiflora. oup.comuniprot.org When the cDNA for this enzyme was expressed in E. coli, the recombinant protein converted FPP into a mixture of sesquiterpenes, with β-cubebene being the most abundant product. oup.com This enzyme exhibits an optimal pH of 7.5 and requires Mg²⁺ as a cofactor. uniprot.org

In Citrus sinensis (sweet orange), a sesquiterpene synthase designated CsSesquiTPS1 was identified and shown to produce a mixture of (Z)-β-cubebene and α-copaene from FPP. frontiersin.orgnih.gov Another synthase from the fungus Coprinus cinereus, known as Cop4 , is a promiscuous enzyme that produces (-)-germacrene D and cubebol, among other products, from FPP. nih.govenzyme-database.org

The table below summarizes the product profiles of some characterized cubebene-producing synthases.

| Enzyme | Source Organism | Major Products from FPP | Relative Amount (%) |

|---|---|---|---|

| β-cubebene synthase (Mg25) oup.comuniprot.org | Magnolia grandiflora | β-cubebene | 24.5 |

| α-muurolene | 19.3 | ||

| δ-cadinol | 18.6 | ||

| δ-elemene | 16.0 | ||

| τ-muurolene | 10.8 | ||

| β-elemene | 10.8 | ||

| (Z)-β-cubebene/α-copaene synthase (CsSesquiTPS1) frontiersin.org | Citrus sinensis | (Z)-β-cubebene | 62 |

| α-copaene | 38 |

Transcriptional and Metabolic Regulation of Cubebene Biosynthesis

The production of this compound, like other specialized plant metabolites, is tightly regulated at the transcriptional level. The expression of terpene synthase genes is often induced by environmental cues, such as herbivory or pathogen attack, and is controlled by a network of transcription factors (TFs). researchgate.netnih.gov

Several families of transcription factors are known to regulate the terpenoid biosynthesis pathway by binding to specific cis-regulatory elements in the promoter regions of TPS genes. nih.govpeerj.com These families include:

MYB (myeloblastosis-related)

bHLH (basic helix-loop-helix)

WRKY

AP2/ERF (APETALA2/ethylene responsive factor)

While direct transcriptional regulation of a specific cubebene synthase is not extensively detailed, studies on the broader regulation of sesquiterpene biosynthesis in various plants provide a clear framework. For example, integrated metabolomic and transcriptomic analyses in tea plants (Camellia sinensis) have shown that MYB, MYC (a bHLH subfamily), and WRKY transcription factors can regulate genes in the MVA and MEP pathways, as well as downstream TPS genes, in response to different stresses. nih.gov This regulation controls the flux of precursors like FPP and the expression of the final synthases, thereby controlling the production of sesquiterpenes, which often include cubebene as a component of the volatile blend. researchgate.netnih.gov This complex regulatory network allows the plant to dynamically control the production of cubebene and other defensive or signaling compounds as needed. sciepublish.com

Proposed Biosynthetic Links and Rearrangements to Other Sesquiterpenes

The biosynthesis of the vast and structurally diverse class of sesquiterpenes, including this compound, originates from the linear C15 precursor, (2E,6E)-farnesyl diphosphate (B83284) (FPP). researchgate.netmdpi.comasm.org The crucial step in generating this diversity is the cyclization of FPP, a reaction catalyzed by a family of enzymes known as sesquiterpene synthases (TPSs). researchgate.netasm.org These enzymes facilitate the ionization of the diphosphate group, creating a farnesyl cation that subsequently undergoes a cascade of cyclizations and rearrangements, such as hydride shifts and proton transfers, to form the multitude of sesquiterpene skeletons. iastate.edursc.org

The formation of this compound is intricately linked to the cyclization pathways of other sesquiterpenes, often sharing common carbocationic intermediates. The process is initiated by the metal-ion-dependent departure of the pyrophosphate group from FPP, leading to an allylic cation. mdpi.com Depending on the specific folding of the substrate within the enzyme's active site, this cation can undergo various transformations.

One proposed pathway to the cubebene skeleton involves an initial 1,10-ring closure to form a 10-membered germacradienyl cation intermediate. mdpi.comresearchgate.net Isotope-labeling studies in Vitis vinifera (grape) have provided evidence that the biosynthesis of α- and β-cubebene proceeds through the (S)-(-)-germacrene D intermediate. beilstein-journals.orgbeilstein-journals.org This intermediate is formed from the (S)-germacradienyl cation. beilstein-journals.orgbeilstein-journals.org Subsequent protonation and further cyclization of this intermediate lead to the characteristic tricyclic structure of cubebene. cdnsciencepub.com

The promiscuity of some sesquiterpene synthases highlights these biosynthetic links. A single enzyme can produce a spectrum of sesquiterpenes from FPP, demonstrating the existence of a branching reaction pathway from a common intermediate. For example, a β-cubebene synthase from Magnolia grandiflora was found to produce not only β-cubebene (24.5%) but also significant amounts of α-muurolene (19.3%), δ-cadinol (18.6%), and other related sesquiterpenes. uniprot.orgnih.gov Similarly, the fungal enzyme Cop4 from Coprinus cinereus can synthesize β-cubebene along with other products like (+)-δ-cadinene and β-copaene. researchgate.netqmul.ac.uk This suggests that the final deprotonation or quenching step of a shared carbocation intermediate is a key determinant of the final product profile. asm.orgresearchgate.net

The rearrangement from the germacradienyl cation can also lead to other sesquiterpene families. For instance, this cation is a precursor to cadinane-type sesquiterpenes like δ-cadinene. researchgate.netbeilstein-journals.org The formation of copaene (B12085589) is also closely related, sharing the initial cyclization steps. researchgate.netbeilstein-journals.org The specific conformation of the carbocation intermediates, tightly controlled by the architecture of the enzyme's active site, dictates which rearrangement pathway is favored, ultimately leading to the formation of this compound or another related sesquiterpene. asm.orgnih.gov

Research Findings on Sesquiterpene Synthase Product Distribution

| Enzyme Source | Major Products | Other Significant Products | Reference |

| Magnolia grandiflora (Mg25) | β-Cubebene (24.5%) | α-Muurolene (19.3%), δ-Cadinol (18.6%), δ-Elemene (16.0%) | uniprot.orgnih.gov |

| Coprinus cinereus (Cop4) | (+)-Sativene | (+)-δ-Cadinene, β-Copaene, β-Cubebene | qmul.ac.uk |

| Psilocybe cubensis (CubA) | Cubebol, β-Copaene, δ-Cadinene, Germacrene D | - | researchgate.net |

Chemical Synthesis and Structural Modification Research

Total Synthesis Strategies for (±)-α-Cubebene and (±)-β-Cubebene

The total synthesis of the racemic forms of α-cubebene and β-cubebene has been successfully achieved, with a notable strategy involving a key cyclization reaction. These syntheses provide access to the cubebene (B12290509) scaffold and allow for further investigation of its properties and potential applications.

Key Cyclization Reactions: Cupric Sulfate (B86663) Catalyzed Intramolecular Cyclization

A pivotal step in an efficient total synthesis of (±)-α-cubebene and (±)-β-cubebene involves the intramolecular cyclization of an olefinic diazoketone catalyzed by cupric sulfate. rsc.org This reaction proceeds in high yield and is crucial for the construction of the characteristic tricyclic ring system of the cubebene core. The cyclization of the olefinic diazoketone leads to the formation of (±)-β-cubebene norketone and (±)-1,6-epi-β-cubebene norketone. rsc.org These intermediates can then be further elaborated to afford the target molecules, (±)-α-cubebene and (±)-β-cubebene.

Stereocontrol and Enantioselective Approaches

Achieving stereocontrol in the synthesis of cubebene is essential for accessing specific stereoisomers, such as the naturally occurring (-)-α-cubebene. The first stereoselective total synthesis of (-)-α-cubebene and its companion, (-)-cubebol, has been reported, highlighting the advancements in asymmetric synthesis. pitt.edu

A key aspect of these enantioselective approaches is the use of chiral catalysts and starting materials to direct the stereochemical outcome of the reactions. For instance, the stereoselective synthesis of (-)-cubebol has been accomplished through a platinum- or gold-catalyzed cycloisomerization, where the configuration of the propargylic center is critical for determining the facial selectivity of the cyclization. This demonstrates a successful transfer of chirality from a stereocenter in the starting material to the newly formed stereocenters in the product.

Semisynthesis of Cubebene Derivatives

Semisynthesis, which utilizes naturally occurring compounds as starting materials for the preparation of derivatives, offers a valuable alternative to total synthesis. While specific research on the semisynthesis of a wide range of cubebene derivatives is not extensively documented in the reviewed literature, the general principles of semisynthesis are well-established for other complex natural products. This approach often involves leveraging the existing chemical scaffold of the natural product and introducing new functional groups or modifying existing ones to create novel compounds with potentially enhanced or altered biological activities. For example, cubebol, a naturally occurring alcohol with the cubebene skeleton, could serve as a potential starting material for the semisynthesis of various cubebene derivatives through reactions such as esterification, etherification, or oxidation, followed by further transformations.

Controlled Chemical Transformations of Cubebene

The unique structure of cubebene, featuring a strained cyclopropane (B1198618) ring and a double bond, makes it susceptible to a variety of chemical transformations. Researchers have explored these reactions to understand the fundamental reactivity of the cubebene skeleton and to generate novel derivatives.

Isomerization and Rearrangement Reactions (e.g., under Microwave Irradiation)

Cubebene has been shown to undergo isomerization and rearrangement reactions under certain conditions. Notably, microwave irradiation has been employed to induce such transformations. When sesquiterpenes, including cubebene, are extracted from plant material using microwave heating in polar solvents like methanol (B129727), apparent isomerization can occur. researchgate.net This process can lead to changes in the double bond position within the cubebene framework. For instance, acid-catalyzed isomerization of cubebene in a methanolic solution under microwave heating has been observed to result in the disappearance of the cyclopropane signals in the NMR spectrum, indicating a rearrangement of the tricyclic system. researchgate.net

Adduct Formation Studies (e.g., Water and Methanol Adducts)

In conjunction with isomerization reactions, cubebene can also undergo the addition of polar solvents like water and methanol, particularly under microwave irradiation. researchgate.net During microwave-assisted extraction in these solvents, the formation of water or methanol adducts of cubebene has been observed. researchgate.net These reactions involve the opening of the strained cyclopropane ring and the addition of the solvent molecule across the newly formed bonds. The structures of these adducts have been characterized using spectroscopic techniques, providing insight into the reactivity of the cubebene skeleton in the presence of nucleophilic solvents under microwave conditions.

| Transformation Type | Conditions | Reactant(s) | Key Product(s) | Reference(s) |

| Intramolecular Cyclization | Cupric Sulfate | Olefinic diazoketone | (±)-β-Cubebene norketone | rsc.org |

| Isomerization | Microwave irradiation in methanol | (-)-α-Cubebene | Isomeric cubebenes | researchgate.net |

| Adduct Formation | Microwave irradiation | (-)-α-Cubebene, Water/Methanol | Water/Methanol adducts of cubebene | researchgate.net |

Diels-Alder Condensation Reactions on Vinylcyclopropane (B126155) Systems

The synthesis of complex polycyclic molecules such as sesquiterpenes often employs pericyclic reactions like the Diels-Alder cycloaddition to efficiently generate multiple stereocenters and ring systems. researchgate.net In the context of (-)-Cubebene, which contains a vinylcyclopropane moiety, the Diels-Alder reaction serves as a powerful tool for structural elaboration. The vinylcyclopropane system can be thermally induced to rearrange into a conjugated diene, which can then participate in [4+2] cycloaddition reactions with a suitable dienophile.

Research into the Diels-Alder condensation of α-cubebene, a vinylcyclopropane-containing tricyclic sesquiterpene, has been conducted to explore the diene structures that can be formed and their subsequent reactivity. researchgate.net Thermal or microwave-assisted conditions can facilitate the rearrangement of the vinylcyclopropane ring in α-cubebene to generate various diene isomers. These dienes can then undergo Diels-Alder reactions with dienophiles like maleic anhydride (B1165640). researchgate.net

The reaction of α-cubebene under these conditions can lead to the formation of different diene structures, such as cadinene-type dienes. researchgate.net The subsequent Diels-Alder reaction with a dienophile proceeds to form complex adducts. The stereochemistry of these adducts is crucial and has been established using advanced NMR techniques. researchgate.net The ability of the vinylcyclopropane system to open into a diene makes it a latent diene, offering a strategic advantage in the synthesis of complex terpenoid structures.

The Diels-Alder reaction is a cornerstone in the synthesis of natural products, allowing for the construction of six-membered rings with high stereocontrol. columbia.edursc.org The application of this reaction to vinylcyclopropane systems, as seen in the chemistry of cubebene, demonstrates its utility in accessing intricate molecular architectures characteristic of sesquiterpenoids. columbia.edu

Hydrohalogenation (HCl Addition) Mechanisms

The addition of hydrogen halides, such as hydrogen chloride (HCl), to alkenes is a classic example of an electrophilic addition reaction. wikipedia.orglibretexts.org In the case of this compound, the exocyclic double bond is susceptible to electrophilic attack by the proton of HCl. The mechanism proceeds through a two-step process.

Step 1: Protonation and Formation of a Carbocation

The initial step involves the attack of the electron-rich π bond of the alkene on the electrophilic hydrogen of HCl. libretexts.orgpressbooks.pub This results in the formation of a new carbon-hydrogen bond and breaks the hydrogen-chlorine bond, generating a chloride ion and a carbocation intermediate. According to Markovnikov's rule, the proton adds to the carbon atom of the double bond that is bonded to the greater number of hydrogen atoms. wikipedia.orgmasterorganicchemistry.com This ensures the formation of the more stable carbocation on the more substituted carbon atom. For this compound, this would be a tertiary carbocation, which is stabilized by the inductive effects of the surrounding alkyl groups. youtube.com

Step 2: Nucleophilic Attack by the Chloride Ion

In the second step, the chloride ion (Cl-), acting as a nucleophile, attacks the electron-deficient carbocation. libretexts.orgpressbooks.pub This results in the formation of a new carbon-chlorine bond, yielding the final chloroalkane product.

Studies on the HCl addition to α-cubebene have been performed to understand the resulting products and potential rearrangements. researchgate.netcdnsciencepub.com The formation of the carbocation intermediate can sometimes lead to rearrangements if a more stable carbocation can be formed through a hydride or alkyl shift. masterorganicchemistry.comyoutube.com However, in the context of the cubebene skeleton, such rearrangements would depend on the specific structure and reaction conditions. The stereochemistry of the addition is also an important consideration, as the nucleophilic attack can potentially occur from either face of the planar carbocation, leading to a mixture of stereoisomers.

Rational Design and Synthesis of Novel this compound Derivatives for Mechanistic Probes

The rational design and synthesis of derivatives of natural products like this compound are crucial for elucidating reaction mechanisms and for developing new compounds with potential biological activity. chemrxiv.orgresearchgate.net By systematically modifying the structure of this compound, researchers can create molecular probes to investigate the intricacies of reactions such as the Diels-Alder and hydrohalogenation reactions.

For instance, to probe the mechanism of the vinylcyclopropane rearrangement and subsequent Diels-Alder reaction, derivatives with specific substituents on the cyclopropane ring or the vinyl group could be synthesized. These substituents could influence the electronics and sterics of the diene formation and the cycloaddition step, providing valuable insights into the transition state geometries and the factors controlling regioselectivity and stereoselectivity.

Similarly, to study the hydrohalogenation mechanism in more detail, derivatives of this compound with altered substitution patterns around the double bond can be prepared. These derivatives can help to:

Investigate Carbocation Stability: By introducing electron-donating or electron-withdrawing groups near the double bond, the stability of the intermediate carbocation can be modulated. This allows for a systematic study of how carbocation stability affects the reaction rate and the propensity for rearrangements.

Probe Stereochemical Outcomes: The synthesis of diastereomerically pure derivatives can be used to examine the stereoselectivity of the HCl addition. By analyzing the stereochemistry of the products, information about the trajectory of the nucleophilic attack on the carbocation intermediate can be obtained.

The synthesis of these novel derivatives often requires multi-step synthetic sequences, potentially employing modern catalytic methods to achieve high levels of control over the chemical structure. pitt.edu The insights gained from studying the reactivity of these rationally designed probes are fundamental to a deeper understanding of the chemical behavior of sesquiterpenoids and can guide the development of new synthetic methodologies. nih.gov

Mechanistic Investigations of Biological Activities in Non Human Systems

Antioxidant Mechanisms

Free Radical Scavenging Capabilities (In Vitro Assays)

Direct investigations into the free radical scavenging capacity of isolated (-)-Cubebene using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods are not extensively documented in the available literature. However, studies on the related isomer, α-iso-cubebene, provide insight into its potential antioxidant action. In one key study, α-iso-cubebene, purified from Schisandra chinensis, was shown to significantly inhibit the formation of reactive oxygen species (ROS) in human umbilical vein endothelial cells (HUVECs) that were stimulated with tumor necrosis factor-alpha (TNF-α). This demonstrates a capacity to counteract intracellular oxidative stress, a primary driver of cellular damage.

Inhibition of Lipid Peroxidation Pathways

There is a notable lack of research specifically investigating the ability of isolated this compound or its isomers to inhibit lipid peroxidation pathways in non-human systems. Lipid peroxidation is a critical process in cellular injury, where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. While essential oils containing various cubebene (B12290509) isomers have demonstrated inhibitory effects in assays that measure the prevention of lipid oxidation, such as the β-carotene-linoleic acid bleaching test, these findings cannot be attributed to a single component due to the complex nature of the oils. Therefore, the specific contribution of this compound to the inhibition of lipid peroxidation remains an area requiring further scientific exploration.

Molecular Docking and In Silico Predictions of Antioxidant Targets (e.g., Xanthine (B1682287) Oxidoreductase)

In silico studies offer a predictive lens through which the antioxidant potential of compounds can be understood at a molecular level. Xanthine oxidoreductase (commonly referred to as xanthine oxidase or XO) is a key enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine, producing uric acid and superoxide radicals (a form of ROS) in the process. Inhibition of this enzyme is a recognized mechanism for reducing oxidative stress.

Molecular docking simulations have been performed to predict the binding affinity of various natural compounds to xanthine oxidase. In one such study analyzing bioactive compounds from Pogostemon cablin, the isomer β-Cubebene was identified as a potential inhibitor of the enzyme. dergipark.org.tr Another study investigating compounds from Valeriana pilosa also identified α-cubebene as having a strong binding affinity for xanthine oxidase. researchgate.netnih.gov These docking studies predict that cubebene isomers can fit into the active site of the enzyme, potentially blocking its activity and thereby reducing the generation of free radicals.

| Compound | Predicted Binding Energy (kcal/mol) with Xanthine Oxidase | Source Plant in Study |

|---|---|---|

| β-Cubebene | -7.1 | Pogostemon cablin dergipark.org.tr |

| α-Cubebene | -7.0 to -7.8 | Valeriana pilosa researchgate.net |

This table presents in silico data predicting the interaction between cubebene isomers and the antioxidant target enzyme, xanthine oxidase. Lower binding energy values suggest a stronger, more stable interaction.

Synergistic Effects with Other Antioxidants

The concept of antioxidant synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a significant area of research in nutritional and pharmacological science. However, at present, there are no specific studies in the scientific literature that investigate the potential synergistic antioxidant effects of this compound when combined with other known antioxidants, such as vitamins C and E or polyphenols. Research is needed to determine if this compound can enhance the activity of other antioxidants or participate in recycling mechanisms that prolong their efficacy.

Anti-inflammatory Mechanisms

Modulation of Adhesion Molecule Expression (VCAM-1, E-Selectin, ICAM-1)

The inflammatory response involves the adhesion of leukocytes to the vascular endothelium, a process mediated by specific adhesion molecules. The modulation of these molecules is a key anti-inflammatory strategy. Extensive research on the isomer α-iso-cubebene has elucidated its mechanism of action in this context.

Studies utilizing human umbilical vein endothelial cells (HUVECs) stimulated with the pro-inflammatory cytokine TNF-α have demonstrated that α-iso-cubebene can significantly modulate the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-Selectin. Treatment with α-iso-cubebene markedly suppressed the TNF-α-induced expression of both VCAM-1 and E-Selectin at both the messenger RNA (mRNA) and protein levels. This suppression of adhesion molecules consequently led to a marked reduction in the adhesion of monocytes to the TNF-α-stimulated endothelial cells.

Interestingly, the effect of α-iso-cubebene appears to be selective. In the same experimental model, it caused little to no alteration in the expression of Intercellular Adhesion Molecule-1 (ICAM-1). This indicates a targeted mechanism of action rather than a general suppression of cellular processes.

| Adhesion Molecule | Effect of α-iso-cubebene on mRNA Expression (TNF-α stimulated HUVECs) | Effect of α-iso-cubebene on Protein Expression (TNF-α stimulated HUVECs) |

|---|---|---|

| VCAM-1 | Markedly Suppressed | Significantly Decreased |

| E-Selectin | Markedly Suppressed | Significantly Decreased |

| ICAM-1 | Little to no alteration | No significant effect |

This table summarizes the specific modulatory effects of the isomer α-iso-cubebene on the expression of key endothelial adhesion molecules involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6)

Research has demonstrated that α-iso-cubebenol, a closely related derivative, can suppress the production of key pro-inflammatory cytokines. In studies involving amyloid β (Aβ)₁₋₄₂ fibril-stimulated microglia, α-iso-cubebenol significantly inhibited the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in a dose-dependent manner nih.gov. This inhibitory effect on cytokine production is a crucial aspect of its anti-neuroinflammatory properties. By reducing the levels of these pro-inflammatory mediators, α-iso-cubebenol helps to mitigate the inflammatory cascade that contributes to neuronal damage in neurodegenerative conditions nih.gov.

Effects on Inflammatory Signaling Pathways

The anti-inflammatory effects of α-iso-cubebene are mediated through its influence on critical inflammatory signaling pathways. In studies with amyloid β-stimulated microglia, α-iso-cubebene was found to inhibit the phosphorylation and degradation of IκB-α, which is an inhibitor of the nuclear factor-kappa B (NF-κB) nih.gov. This action prevents the nuclear translocation and transactivation of NF-κB, a key transcription factor that governs the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines nih.gov.

Furthermore, α-iso-cubebene has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) in microglia stimulated with Aβ₁₋₄₂ fibrils nih.gov. The MAPK signaling pathways, including ERK, JNK, and p38, play a pivotal role in transducing extracellular signals into cellular inflammatory responses nih.govnih.gov. By inhibiting both the NF-κB and MAPK signaling pathways, α-iso-cubebene effectively dampens the inflammatory response in microglia nih.gov. In human umbilical vein endothelial cells (HUVECs) stimulated by TNF-α, α-iso-cubebene also significantly inhibited the activation of the NF-κB transcription factor nih.gov.

Immunomodulatory Research

Enhancement of Phagocytic Activity

Limited direct research is available on the enhancement of phagocytic activity specifically by this compound. Phagocytosis is a fundamental process of the innate immune system, involving the engulfment of pathogens and cellular debris by phagocytic cells such as macrophages and neutrophils nih.gov.

Promotion of Reactive Oxygen Species Production by Immune Cells

The role of this compound in promoting the production of reactive oxygen species (ROS) by immune cells is not well-documented in the available scientific literature. ROS, such as superoxide anion and hydrogen peroxide, are crucial for the microbicidal activity of phagocytes and are involved in various signaling pathways within the immune system frontiersin.orgfrontiersin.orgmdpi.com. While α-iso-cubebene has been shown to reduce glutamate-induced ROS generation in neuronal cells, its effect on ROS production in immune cells as an immunomodulatory mechanism requires further investigation nih.gov.

Neuroprotective Mechanisms (e.g., α-iso-Cubebene)

Attenuation of Glutamate-Induced Oxidative Cell Death

Extensive research has highlighted the neuroprotective effects of α-iso-cubebene against glutamate-induced oxidative cell death in hippocampal neuronal cells (HT22) nih.govspandidos-publications.com. Glutamate, a major excitatory neurotransmitter, can induce excitotoxicity and oxidative stress at high concentrations, leading to neuronal cell death.

Pre-treatment with α-iso-cubebene has been shown to significantly attenuate this glutamate-induced cytotoxicity nih.gov. The protective mechanism involves several key actions:

Reduction of Reactive Oxygen Species (ROS) and Calcium Influx: α-iso-cubebene effectively reduces the glutamate-induced generation of intracellular ROS and subsequent calcium influx, thereby preventing apoptotic cell death nih.gov.

Mitochondrial Protection: It inhibits the depolarization of the mitochondrial membrane induced by glutamate, which in turn prevents the release of apoptosis-inducing factor from the mitochondria nih.gov.

Modulation of Signaling Pathways: α-iso-cubebene has been found to activate the protein kinase A (PKA), cAMP-responsive element-binding protein (CREB), and nuclear factor (erythroid-derived 2)-like 2 (Nrf2) signaling pathways nih.govspandidos-publications.comnih.gov. The activation of Nrf2 leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase [quinone] 1 (NQO1), which confer neuroprotection against oxidative injury nih.govnih.gov. Furthermore, α-iso-cubebene has been observed to reduce the glutamate-induced phosphorylation of extracellular signal-regulated kinase (ERK), a member of the MAPK family nih.gov.

The neuroprotective effects of α-iso-cubebene are summarized in the table below:

| Mechanistic Action of α-iso-Cubebene | Effect on Glutamate-Induced Oxidative Cell Death | Reference |

| Reduction of ROS Generation | Attenuation of oxidative stress | nih.gov |

| Inhibition of Calcium Influx | Prevention of excitotoxicity and apoptosis | nih.gov |

| Mitochondrial Membrane Stabilization | Inhibition of apoptosis-inducing factor release | nih.gov |

| Activation of PKA/CREB/Nrf2 Pathway | Upregulation of antioxidant enzymes (HO-1, NQO1) | nih.govspandidos-publications.comnih.gov |

| Inhibition of ERK Phosphorylation | Modulation of MAPK signaling pathway | nih.gov |

Reduction of Intracellular Reactive Oxygen Species Accumulation in Neuronal Cells

Research into the neuroprotective properties of this compound derivatives, specifically α-iso-cubebene, has highlighted its capacity to mitigate oxidative stress in neuronal cells. Oxidative stress is a critical factor in excitotoxic neuronal damage. Pre-treatment with α-iso-cubebene has been shown to significantly reduce the glutamate-induced generation of reactive oxygen species (ROS) in mouse hippocampus-derived HT22 neuronal cells nih.gov. High levels of ROS are toxic to neurons and can lead to cell death youtube.com. The accumulation of ROS can damage essential cellular components like DNA, proteins, and lipids .

The mechanism behind this ROS reduction involves the activation of key transcription factors, including nuclear factor (erythroid-derived 2)-like 2 (Nrf2) nih.gov. α-iso-cubebene activates Nrf2, which in turn mediates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase [quinone] 1 (NQO1). This induction of antioxidant responsive elements confers neuroprotection against oxidative injury caused by glutamate nih.gov.

In the context of neuroinflammation, which is also associated with increased ROS, α-iso-cubebene and its related compound α-iso-cubebenol have demonstrated the ability to inhibit ROS production in microglia stimulated by amyloid β (Aβ) mdpi.comresearchgate.net. Microglia stimulated by Aβ typically increase their production of ROS, but this effect was inhibited by α-iso-cubebene mdpi.com. Similarly, α-iso-cubebenol suppressed the production of ROS in Aβ-stimulated microglia in a dose-dependent manner researchgate.net.

Protection of Mitochondrial Membrane Potential

The integrity of the mitochondrial membrane is crucial for cell health, as it is central to ATP production through oxidative phosphorylation nih.gov. A decrease in mitochondrial membrane potential (ΔΨm) is an indicator of cellular injury and can initiate apoptosis. Studies on HT22 neuronal cells have shown that α-iso-cubebene can inhibit glutamate-induced mitochondrial membrane depolarization nih.gov. By preventing this depolarization, α-iso-cubebene consequently inhibits the release of apoptosis-inducing factor from the mitochondria, a key step in the intrinsic pathway of programmed cell death nih.gov. The maintenance of mitochondrial potential is a reliable index of cell health nih.gov.

Inhibition of Amyloid β-Induced Microglial Inflammation

Neuroinflammation, particularly the activation of microglial cells by amyloid β (Aβ) peptides, is a key pathological feature of neurodegenerative diseases nih.gov. Derivatives of this compound have been investigated for their anti-neuroinflammatory properties. α-iso-cubebene, isolated from Schisandra chinensis, has been shown to impair the neuroinflammatory response of microglia induced by Aβ mdpi.com. In Aβ-stimulated microglia, α-iso-cubebene inhibits the production of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2), and reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) mdpi.com.

Similarly, α-iso-cubebenol significantly inhibits the expression and activity of iNOS and COX-2 in microglia stimulated with Aβ fibrils, without affecting cell viability researchgate.net. It also suppresses the production of pro-inflammatory cytokines and chemokines such as tumor necrosis factor-α (TNF-α), IL-1β, IL-6, and monocyte chemoattractant protein-1 researchgate.net. The mechanism for this inhibition involves the suppression of key signaling pathways. Both α-iso-cubebene and α-iso-cubebenol were found to inhibit the phosphorylation of mitogen-activated protein kinases (MAPK) and the activation of the nuclear factor-κB (NF-κB) pathway in Aβ-stimulated microglia mdpi.comresearchgate.net. By inhibiting these signaling cascades, the compounds provide critical neuroprotection for primary cortical neurons against neurotoxicity mediated by Aβ-stimulated microglia mdpi.comresearchgate.net.

Table 1: Neuroprotective Mechanisms of this compound Derivatives

| Compound | Biological Activity | Cell Model | Key Mechanistic Findings | Reference |

|---|---|---|---|---|

| α-iso-cubebene | Reduction of ROS | HT22 mouse hippocampal cells | Reduced glutamate-induced ROS generation; Activated Nrf2 and expression of HO-1 and NQO1. | nih.gov |

| α-iso-cubebene | Protection of Mitochondrial Membrane Potential | HT22 mouse hippocampal cells | Inhibited glutamate-induced mitochondrial membrane depolarization; Prevented release of apoptosis-inducing factor. | nih.gov |

| α-iso-cubebene | Inhibition of Microglial Inflammation | Primary microglia | Inhibited Aβ-induced production of NO, PGE2, iNOS, and COX-2; Suppressed NF-κB and MAPK signaling. | mdpi.com |

| α-iso-cubebenol | Inhibition of Microglial Inflammation | BV-2 murine microglia | Suppressed Aβ-induced production of TNF-α, IL-1β, IL-6, and ROS; Inhibited NF-κB and MAPK phosphorylation. | researchgate.net |

Anti-Proliferative Mechanisms (e.g., α-Cubebenoate)

The derivative α-Cubebenoate has demonstrated notable anti-cancer effects, including cytotoxicity against cancer cells, induction of apoptosis, and inhibition of metastasis mdpi.comnih.gov. Its anti-proliferative mechanisms are linked to the modulation of critical cell signaling pathways that control cell survival, growth, and death nih.govmdpi.com.

Activation of MAP Kinase Signaling Pathways

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates processes like cell proliferation, differentiation, and apoptosis nih.gov. In cancer, this pathway is often dysregulated mdpi.com. Research on α-cubebenoate has shown that it can activate the MAPK signaling pathway to induce apoptosis in colon cancer cells nih.govmdpi.com. Treatment of CT26 murine colorectal carcinoma cells with α-cubebenoate led to the activation of the MAPK pathway, which was associated with an increase in the number of apoptotic cells nih.govmdpi.com. This activation is a key part of the compound's cytotoxic effect on cancer cells mdpi.com.

Regulation of PI3K/AKT Signaling Pathways

The Phosphatidylinositol-3-kinase (PI3K)/AKT signaling pathway is another critical regulator of cell survival, growth, and proliferation, and its components are frequently altered in human cancers nih.gov. The PI3K/AKT pathway is known to play a role in cancer cell migration and metastasis mdpi.com. Studies have revealed that α-cubebenoate suppresses the migration of CT26 colon cancer cells by regulating the PI3K/AKT signaling pathway nih.govmdpi.com. This regulation leads to a reduction in the expression levels of migration-related proteins, including Vascular Endothelial Growth Factor A (VEGFA), Matrix Metallopeptidase 2 (MMP2), and Matrix Metallopeptidase 9 (MMP9) nih.govmdpi.com.

Induction of Apoptosis in Specific Cell Lines

Apoptosis, or programmed cell death, is a primary mechanism by which anti-cancer agents eliminate tumor cells. α-Cubebenoate has been shown to be a potent inducer of apoptosis in specific cancer cell lines mdpi.com. Its cytotoxic effects were observed to be remarkable and dose-dependent in CT26 murine colorectal carcinoma cells and HCT116 human colon cancer cells nih.govmdpi.com. In contrast, the viability of CCD-18Co, a normal human fibroblast cell line, was unaffected, suggesting a degree of selectivity for cancer cells nih.gov. The induction of apoptosis by α-cubebenoate in CT26 cells was confirmed by an increase in the number of apoptotic cells and changes in the levels of key apoptosis-regulating proteins. Specifically, treatment increased the protein levels of Bax, Caspase-3, and Cleaved Caspase-3, which are pro-apoptotic, while also affecting the anti-apoptotic protein Bcl-2 nih.govmdpi.com.

Table 2: Anti-Proliferative Mechanisms of α-Cubebenoate

| Mechanism | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Activation of MAPK Signaling | CT26 (murine colon carcinoma) | Activated the MAPK pathway, leading to apoptosis. | nih.govmdpi.com |

| Regulation of PI3K/AKT Signaling | CT26 (murine colon carcinoma) | Suppressed cell migration by regulating the PI3K/AKT pathway; Reduced expression of VEGFA, MMP2, and MMP9. | nih.govmdpi.com |

| Induction of Apoptosis | CT26 (murine colon carcinoma) | Increased the number of apoptotic cells; Increased protein levels of Bax, Caspase-3, and Cleaved Caspase-3. | nih.govmdpi.com |

| HCT116 (human colon cancer) | Dose-dependently diminished cell viability. | nih.govmdpi.com |

Antimicrobial Mechanisms

Quorum Sensing Inhibition in Pathogenic Microbes

Following a comprehensive review of publicly available scientific literature, no specific research data was found regarding the mechanistic investigations of this compound as a quorum sensing inhibitor in pathogenic microbes. Searches for direct studies on the interaction of this compound with bacterial quorum sensing pathways, including its effects on signaling molecules, receptors, and gene regulation in pathogens like Pseudomonas aeruginosa or Serratia marcescens, did not yield any relevant results.

Furthermore, investigations into the anti-biofilm and broader antimicrobial activities of this compound did not provide any indirect evidence to suggest a mechanism involving the disruption of quorum sensing. While the essential oil of Piper cubeba, a known source of this compound, has been explored for its general antimicrobial properties, the specific contribution of this compound to any potential quorum sensing inhibitory effects of the oil has not been elucidated.

Therefore, at present, there is a lack of scientific evidence to describe the role, if any, of this compound in the inhibition of quorum sensing in pathogenic microbes.

Advanced Analytical Methodologies in Cubebene Research

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of (-)-Cubebene from the complex mixtures in which it naturally occurs.

High-Performance Liquid Chromatography (HPLC) is a key technique for the purification and purity assessment of this compound. Analytical HPLC can be used for the quantitative analysis of the compound in various extracts. For obtaining high-purity reference standards, preparative HPLC is employed, which is capable of achieving purity levels greater than 95%. The selection of the stationary phase (e.g., normal phase or reversed-phase) and the mobile phase is optimized to achieve the best separation of this compound from other closely related sesquiterpenes and matrix components.

Given that this compound is a volatile sesquiterpene, Gas Chromatography (GC) is the most prevalent analytical method. For extremely complex mixtures like essential oils, comprehensive two-dimensional GC coupled with mass spectrometry (GC×GC-MS) provides significantly enhanced separation power compared to conventional one-dimensional GC-MS. nih.gov This technique separates the sample on two different columns with orthogonal separation mechanisms, spreading the components over a two-dimensional plane and allowing for the resolution of co-eluting compounds. nih.gov

In a study analyzing sesquiterpenes in grape berries, headspace solid-phase microextraction (HS-SPME) combined with GC×GC coupled to a time-of-flight mass spectrometer (TOF-MS) was used to identify numerous sesquiterpenes, including α-cubebene and β-cubebene. nih.gov This powerful combination allows for the confident identification of structurally complex natural compounds that might otherwise be tentatively identified due to the lack of commercially available standards. nih.gov

The table below lists some sesquiterpenes identified alongside α- and β-cubebene in grape berries using GC×GC-TOF-MS, illustrating the complexity of the matrix.

| Compound | Class |

| α-Copaene | Tricyclic Sesquiterpene |

| β-Copaene | Tricyclic Sesquiterpene |

| α-Cubebene | Tricyclic Sesquiterpene |

| β-Cubebene | Tricyclic Sesquiterpene |

| δ-Cadinene | Bicyclic Sesquiterpene |

| (S)-(-)-Germacrene D | Monocyclic Sesquiterpene |

This table is based on findings from a study on sesquiterpene hydrocarbons in Vitis vinifera L. nih.gov

Spectroscopic Techniques (e.g., Circular Dichroism) for Chiral Analysis

The stereochemistry of this compound is a defining feature, and its analysis requires chiroptical spectroscopic techniques. Circular Dichroism (CD) spectroscopy is a fundamental method for studying chiral molecules. tulane.edu It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. aps.org Enantiomers, like this compound and its mirror image (+)-Cubebene, will produce CD spectra that are equal in magnitude but opposite in sign, often referred to as mirror images.

This technique provides information on the absolute configuration of the molecule. ru.nl The sign and intensity of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the atoms, making it an invaluable tool for stereochemical assignment. nih.gov While a specific CD spectrum for this compound is not detailed in broad literature, the principles of the technique confirm its applicability for distinguishing between its enantiomers and studying its chiral properties in solution. tulane.eduru.nl

Computational Chemistry and Molecular Modeling

Theoretical calculations have become an indispensable tool in modern chemical research, providing insights into molecular structure, stability, and properties that complement experimental data.

Computational chemistry allows for the calculation of the relative energies of different isomers, such as α-cubebene and β-cubebene, which differ in the position of a double bond. wikipedia.org Methods like Density Functional Theory (DFT) and other ab initio calculations are used to perform geometry optimization, which finds the lowest energy (most stable) structure for a molecule. nih.gov

By calculating the total energy of each isomer at its optimized geometry, researchers can predict their relative thermodynamic stabilities. nih.govuib.no For instance, the energy difference between the endocyclic (-)-α-Cubebene and the exocyclic (-)-β-Cubebene can be determined. A lower calculated energy value indicates a more stable isomer. These calculations are crucial for understanding reaction mechanisms, predicting product distributions, and interpreting experimental spectroscopic data.

The following table provides a hypothetical example of relative energy calculations for cubebene (B12290509) isomers, as would be determined by computational methods.

| Isomer | Computational Method | Relative Energy (kcal/mol) |

| (-)-α-Cubebene | DFT (B3LYP/6-31G) | 0.00 (Reference) |

| (-)-β-Cubebene | DFT (B3LYP/6-31G) | +2.5 |

| Isocubebene | DFT (B3LYP/6-31G*) | +5.1 |

Note: The data in this table is illustrative of the output of computational studies and does not represent actual experimental results.

Prediction of Reaction Pathways and Adduct Structures

The prediction of reaction pathways and the resulting adduct structures of this compound is a critical area of research for understanding its chemical reactivity and potential transformations. Both computational modeling and experimental analyses are employed to elucidate the mechanisms by which this compound and its isomers engage in chemical reactions, such as rearrangements and cycloadditions. These investigations provide insight into the formation of various derivatives and help to confirm the stereochemistry of the products.

Computational Prediction of Reaction Intermediates

Theoretical studies, particularly those employing molecular modeling and quantum chemical calculations like Density Functional Theory (DFT), are instrumental in predicting the plausible reaction pathways of sesquiterpenes. conicet.gov.arresearchgate.netijcce.ac.ir In the case of α-cubebene, a closely related isomer, computational analysis has been used to identify potential diene structures that can arise from rearrangements of the parent molecule. researchgate.net These dienes are crucial intermediates for subsequent reactions, such as Diels-Alder cycloadditions.

The vinylcyclopropane (B126155) system within the cubebene structure can undergo rearrangements like 1,3- and 1,5-sigmatropic shifts to form various dienes. researchgate.net Molecular modeling helps to evaluate the relative stability of these potential intermediates. For instance, calculations have shown that certain cadinene-type dienes are more stable conformations derived from the cubebene skeleton. researchgate.net

| Intermediate Type | Predicted Formation Pathway | Significance |

|---|---|---|

| Diene 8a | 1,3-sigmatropic shift | Potential reactant in Diels-Alder reactions. researchgate.net |

| Diene 8b (cadinene-3,5-diene) | 1,5-sigmatropic shift / Two-step H-migration | Considered a more favored and stable diene structure. researchgate.net |

| Other Dienes (8c-8f) | Complex rearrangements | Contribute to a variety of potential adduct structures. researchgate.net |

Elucidation of Reaction Pathways and Adduct Formation

Experimental studies have explored several reaction pathways for cubebenes, including cycloadditions and microwave-assisted isomerizations, leading to the formation of distinct adducts.

Diels-Alder Reactions: The Diels-Alder reaction of α-cubebene with dienophiles like maleic anhydride (B1165640) has been investigated. researchgate.net This reaction proceeds via the in-situ formation of diene intermediates from the cubebene structure. The reaction can be performed under thermal conditions or with microwave assistance, which can influence the reaction rate and yield. researchgate.net The stereochemistry of the resulting adducts is complex and depends on the dienophile's approach (endo-α or endo-β) to the diene. The presence of bulky groups, such as the isopropyl group on the cubebene skeleton, plays a significant role in directing the stereochemical outcome of the cycloaddition. researchgate.net

Microwave-Induced Isomerization and Solvent Adducts: Microwave irradiation of cubebene isomers in polar solvents like methanol (B129727) or water has been shown to induce isomerisation and the formation of solvent addition products. redalyc.org The strained tricyclic structure of cubebene, featuring a cyclopropane (B1198618) ring, makes it susceptible to reactions with polar reagents under these conditions. This method has been observed to significantly increase the relative amount of α-cubebene from other isomers like 6-epi-α-cubebene, alongside the formation of numerous other compounds, including methanol or water adducts. redalyc.org

Structural Analysis of Adducts

The definitive identification of adduct structures relies on advanced analytical methodologies. High-resolution, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a particularly powerful tool. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for establishing the stereochemistry of the adducts by providing information about the spatial proximity of protons within the molecule. researchgate.net This experimental data is crucial for confirming the structures predicted by computational models and for fully characterizing the outcome of the reaction pathways.

| Methodology | Application | Key Findings |

|---|---|---|

| High-Resolution 2D NMR (e.g., NOESY) | Determination of stereochemistry of Diels-Alder adducts. researchgate.net | Provides through-space correlations between protons, confirming relative configurations of substituents. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of products from microwave-induced reactions. redalyc.org | Detects the formation of various isomers and solvent addition products. redalyc.org |

| ¹H and ¹³C NMR | General structure confirmation of isomers and adducts. redalyc.org | Analysis of proton and carbon chemical shifts and coupling constants to identify the molecular framework. redalyc.org |

Research Applications As Biomarkers

Biomarker for Plant Identification and Authentication

The chemical profile of a plant, including its essential oil composition, provides a "fingerprint" that can be used for taxonomic and authentication purposes. rheedea.in (-)-Cubebene has proven to be a key component in the chemical fingerprint of several plant species, aiding in their identification and differentiation from closely related species or adulterants.

Chemotaxonomic Utility in Essential Oil Quality Control

Chemotaxonomy utilizes the chemical constituents of plants to classify and understand their relationships. rheedea.innih.gov The analysis of essential oils plays a crucial role in this field, and this compound is a notable marker for several species.

One of the most significant applications of this compound as a biomarker is in the authentication of cubeb berries. The term "cubeb" can refer to the fruits of both Piper cubeba (Piperaceae) and Litsea cubeba (Lauraceae). researchgate.net Research has identified cubebene (B12290509) as a specific marker molecule for Piper cubeba. researchgate.net This distinction is critical for the quality control of cubeb berries used as spices and in traditional medicine. researchgate.net Direct analysis in real time mass spectrometry (DART-MS) has been effectively used to create chemical fingerprints of cubeb samples, with cubebene being a key differentiator. researchgate.net Similarly, gas chromatography-mass spectrometry-olfactometry (GC-MS-O) has identified α-cubebene as a marker compound for Piper cubeba, which is characterized by a "herb" aroma. researchgate.net

The utility of cubebene as a chemotaxonomic marker extends to other plant genera as well. For instance, in a study of six Salvia species, α-cubebene was a major constituent in the essential oil of Salvia atropatana, accounting for 12.97% of the total components. academicjournals.org In another study on Salvia pratensis, β-cubebene was found to be a major component (5.6%) in the essential oil of one chemotype. mdpi.com The presence and quantity of cubebene, along with other volatile compounds, can help distinguish between different species and even chemovarieties within the same species, which may arise due to adaptation to different environmental conditions. ebi.ac.uknih.gov

Furthermore, studies on Amomum tsao-ko and Amomum paratsao-ko have identified β-cubebene as a potential differentiating biomarker. nih.govresearchgate.net It was found to be expressed only in the seeds of A. tsao-ko, highlighting its specificity. nih.govresearchgate.net Similarly, research on mango (Mangifera indica L.) has shown that α-cubebene is detected in putative mutants derived from gamma irradiation, but not in the mother plants or control samples, suggesting its potential as a marker for induced genetic variations. frontiersin.org In the genus Spilanthes, cubebene has been identified as a marker for the species S. ciliata. ijpbs.com

The following interactive table summarizes the presence of cubebene in the essential oils of various plants, demonstrating its utility in chemotaxonomy.

| Plant Species | Compound | Percentage (%) | Research Focus |

| Piper cubeba | α-Cubebene | 6.54 | Authentication and quality control of cubeb berries. nih.gov |

| Salvia atropatana | α-Cubebene | 12.97 | Chemotaxonomy of Salvia species. academicjournals.org |

| Salvia pratensis | β-Cubebene | 5.6 | Identification of chemotypes. mdpi.com |

| Amomum tsao-ko (seed) | β-Cubebene | Present | Differentiation from A. paratsao-ko. nih.govresearchgate.net |

| Mangifera indica L. (putative mutant) | α-Cubebene | Present | Marker for gamma irradiation-induced mutation. frontiersin.org |

| Spilanthes ciliata | Cubebene | Present | Chemotaxonomic marker for the species. ijpbs.com |

| Lepidagathis fasciculata | α-Cubebene | 2.8 | Analysis of essential oil composition. ebi.ac.uk |

| Ziziphora tenuior (in vitro plants) | β-Cubebene | Present | Comparison of essential oils from different plant sources. cabidigitallibrary.org |

| Pinus taxa | α-Cubebene | 0.21 - 0.32 | Analysis of essential oil composition. mdpi.com |

Biomarker for Dietary Intake Monitoring

The identification of reliable biomarkers for dietary intake is a crucial area of nutritional research, aiming to overcome the limitations and biases of self-reported dietary assessment methods. nih.govfrontiersin.org Urinary metabolites, in particular, are being explored as objective indicators of the consumption of specific foods or food groups. nih.govfrontiersin.org While the direct use of this compound as a urinary biomarker for dietary intake is still an emerging area of research, its presence in certain foods suggests its potential in this capacity. evitachem.com

The principle behind using compounds like this compound as dietary biomarkers lies in their specificity to certain foods. When a food containing a unique compound is consumed, that compound or its metabolites can be detected in biological samples such as urine, blood, or breath, providing an objective measure of intake. mdpi.comnih.govmdpi.com

Given that this compound is a characteristic component of cubeb pepper (Piper cubeba), its detection in human biospecimens could indicate the consumption of this spice. researchgate.netnih.gov This could be particularly useful in studies investigating the health effects of specific spices or dietary patterns that include them. The development of sensitive analytical techniques allows for the detection of trace amounts of such compounds, making this a feasible approach. evitachem.com

While comprehensive studies validating this compound as a dietary biomarker are still needed, the foundation for its use is established by its known presence in specific edible plants. Future research will likely focus on understanding the metabolism of this compound in the human body and establishing a clear dose-response relationship between its intake and the levels of its metabolites in various biological fluids.

Future Research Directions for Cubebene

Exploration of Novel Synthetic Pathways and Catalytic Systems

The total synthesis of cubebene (B12290509) has been achieved, but these routes can be lengthy and sometimes produce racemic mixtures. researchgate.net Future research must focus on developing more efficient, stereoselective, and scalable synthetic strategies. A primary goal is the development of enantioselective synthetic routes that produce the specific (-)-cubebene enantiomer, which is crucial for its biological function.

Exploration into novel catalytic systems is a promising frontier. While classic methods have utilized catalysts like cupric sulfate (B86663) for key cyclization steps, modern organometallic catalysis offers a vast toolkit to improve these transformations. researchgate.net The use of transition-metal catalysts, such as those based on cobalt, gold, or copper, could enable new types of cyclization and rearrangement reactions, potentially leading to more direct and atom-economical pathways. nih.govresearchgate.netscispace.com For instance, the generation of metal carbene intermediates from readily available starting materials represents a powerful strategy for constructing complex polycyclic frameworks like that of cubebene. nih.govosu.edu Furthermore, the advent of light-driven and photocatalytic methods opens up new mechanistic possibilities, allowing for reactions to occur under milder conditions and with unique selectivity, which could be harnessed for key steps in a future this compound synthesis. nih.gov

Future synthetic endeavors could be guided by the following objectives: